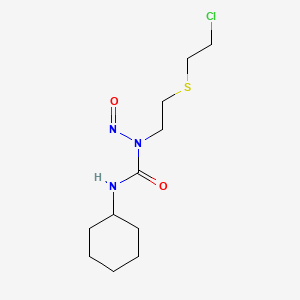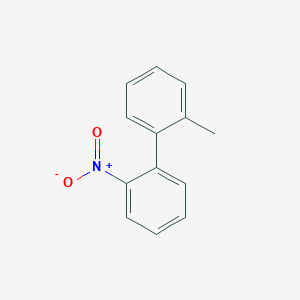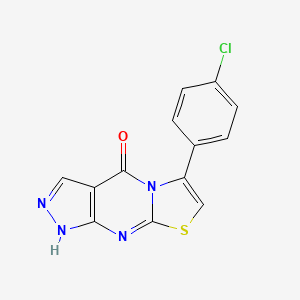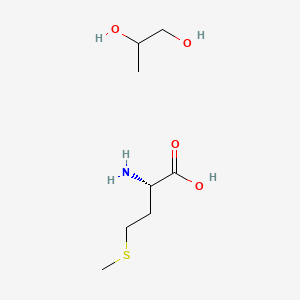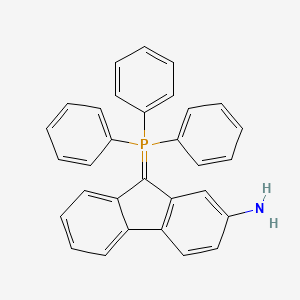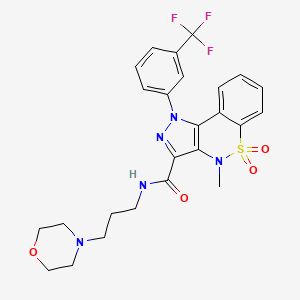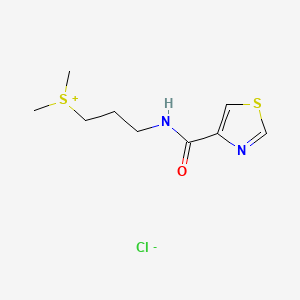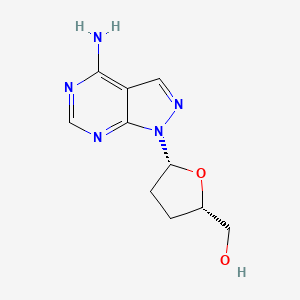
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a urea group, a chloroethyl group, and a tetrahydronaphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 3-(2-chloroethyl)-1-methylurea with 5,6,7,8-tetrahydro-1-naphthylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or mixed solvent systems.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction reactions can produce corresponding oxides or amines .
Scientific Research Applications
Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Urea, 3-(2-chloroethyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-3,4-dimethyl-1-naphthyl)-
- Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-2-naphthyl)-
Uniqueness
The uniqueness of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
102433-58-9 |
|---|---|
Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3,(H,16,18) |
InChI Key |
XWGYFHSQNGNYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=C1CCCC2)C(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



